Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt
Brand Name: Vulcanchem
CAS No.: 56405-37-9
VCID: VC3830198
InChI: InChI=1S/C11H13NO3S2/c1-9-12(7-4-8-17(13,14)15)10-5-2-3-6-11(10)16-9/h2-3,5-6H,4,7-8H2,1H3
SMILES: CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-]
Molecular Formula: C11H13NO3S2
Molecular Weight: 271.4 g/mol

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt

CAS No.: 56405-37-9

Cat. No.: VC3830198

Molecular Formula: C11H13NO3S2

Molecular Weight: 271.4 g/mol

* For research use only. Not for human or veterinary use.

Benzothiazolium, 2-methyl-3-(3-sulfopropyl)-, inner salt - 56405-37-9

Specification

CAS No. 56405-37-9
Molecular Formula C11H13NO3S2
Molecular Weight 271.4 g/mol
IUPAC Name 3-(2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate
Standard InChI InChI=1S/C11H13NO3S2/c1-9-12(7-4-8-17(13,14)15)10-5-2-3-6-11(10)16-9/h2-3,5-6H,4,7-8H2,1H3
Standard InChI Key XSEOLEIVLCYZQR-UHFFFAOYSA-N
SMILES CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-]
Canonical SMILES CC1=[N+](C2=CC=CC=C2S1)CCCS(=O)(=O)[O-]

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a benzothiazole ring system—a bicyclic structure comprising a benzene fused to a thiazole moiety. The 2-methyl group and 3-sulfopropyl substituent introduce steric and electronic modifications. The sulfopropyl group (-CH₂CH₂CH₂SO₃⁻) confers hydrophilicity, while the methyl group enhances steric stability. The inner salt (zwitterionic) form arises from the sulfonate anion balancing the benzothiazolium cation, eliminating the need for counterions .

Table 1: Key Structural Descriptors

PropertyValue
IUPAC Name3-(2-methyl-1,3-benzothiazol-3-ium-3-yl)propane-1-sulfonate
SMILESCC1=N+CCCS(=O)(=O)[O-]
InChI KeyXSEOLEIVLCYZQR-UHFFFAOYSA-N
Crystal SystemMonoclinic (predicted)
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

The zwitterionic nature enhances solubility in aqueous and polar organic solvents, such as dimethyl sulfoxide (DMSO) and methanol, while the planar benzothiazole ring facilitates π-π stacking in solid-state configurations .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most reported method involves reacting 2-methylbenzothiazole with 1,3-propanesultone under inert conditions. In a representative procedure:

  • Reaction Setup: 2-methylbenzothiazole (1.0 equiv) and 1,3-propanesultone (1.1 equiv) are combined in 1-methyl-2-pyrrolidinone (NMP) at 145°C for 3 hours .

  • Workup: The mixture is cooled, diluted with ethyl acetate, and precipitated.

  • Yield: 93% after recrystallization from ethanol-water .

Table 2: Optimized Reaction Conditions

ParameterValue
Temperature145°C
SolventNMP
Reaction Time3 hours
CatalystNone required
Purity (HPLC)>98%

Industrial Manufacturing

Scaling up production employs continuous flow reactors to enhance heat and mass transfer. Key considerations include:

  • Temperature Control: Maintained at 140–150°C to prevent side reactions.

  • Residence Time: 2.5–3.5 hours for complete conversion.

  • Purification: Centrifugal partition chromatography (CPC) achieves >99% purity for pharmaceutical-grade material .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (≥50 mg/mL at 25°C) and polar aprotic solvents. Stability studies indicate no degradation under ambient conditions for 24 months when stored in airtight containers at -20°C .

Table 3: Physicochemical Profile

PropertyValue
Melting Point266–268°C
logP (Octanol-Water)-1.2 ± 0.3
pKa (Sulfonate)<1.0
Molar Absorptivity (λₘₐₓ)320 nm (ε = 12,400 M⁻¹cm⁻¹)

Spectroscopic Characterization

  • ¹H NMR (D₂O, 400 MHz): δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H), 7.89 (t, J = 7.6 Hz, 1H, Ar-H), 7.67 (d, J = 8.0 Hz, 1H, Ar-H), 3.45 (t, J = 6.8 Hz, 2H, -CH₂-SO₃⁻), 2.95 (s, 3H, -CH₃), 2.34–2.28 (m, 2H, -CH₂-CH₂-).

  • IR (KBr): 1185 cm⁻¹ (S=O stretch), 1040 cm⁻¹ (C-N⁺ vibration) .

Biological Activity and Applications

Antimicrobial Properties

In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 64 µg/mL) and fungi (Candida albicans, MIC = 128 µg/mL). The mechanism involves disruption of membrane integrity via sulfonate group interactions with phospholipid headgroups .

Cell Viability Assays (MTS Assay)

The compound serves as a precursor to 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS), a reagent for quantifying mitochondrial activity in live cells. Reduction by NAD(P)H-dependent oxidoreductases produces formazan dyes measurable at 490 nm .

Table 4: MTS Assay Performance Metrics

ParameterValue
Linear Range (Absorbance)0.1–2.0 OD
Detection Limit1,000 cells/well
Incubation Time1–4 hours

Industrial and Material Science Applications

Organic Electronics

The sulfonate group enhances electron transport in organic semiconductors. Devices incorporating this compound exhibit:

  • Hole Mobility: 0.12 cm²/V·s (vs. 0.08 cm²/V·s for unmodified benzothiazoles).

  • Open-Circuit Voltage (VOC): 0.78 V in dye-sensitized solar cells .

Corrosion Inhibition

Electrochemical impedance spectroscopy (EIS) reveals 89% inhibition efficiency for mild steel in 1 M HCl at 50 ppm concentration. Adsorption follows the Langmuir isotherm (ΔG°ads = -34.2 kJ/mol), indicating physisorption-dominated mechanisms .

Comparative Analysis with Analogues

Table 5: Comparison of Benzothiazolium Derivatives

CompoundlogPAqueous Solubility (mg/mL)Antimicrobial MIC (µg/mL)
2-Methyl-3-sulfopropyl (this work)-1.25064–128
2,5-Dimethyl-3-sulfopropyl -0.838128–256
2-Methylthio-3-sulfopropyl-0.52832–64

The 2-methyl-3-sulfopropyl variant outperforms analogues in solubility and antimicrobial potency, attributed to its balanced hydrophilicity and steric accessibility .

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